molecular formula C8H7F2N3 B2771987 2-(Aminomethyl)-5,6-difluorobenzimidazole CAS No. 1153806-77-9

2-(Aminomethyl)-5,6-difluorobenzimidazole

Cat. No.: B2771987
CAS No.: 1153806-77-9
M. Wt: 183.162
InChI Key: AODHQBAAVZEIHR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5,6-difluorobenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with aminomethyl and difluoro groups. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5,6-difluorobenzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5,6-difluorobenzimidazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the aminomethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Aminomethyl)-5,6-difluorobenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5,6-difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole
  • 5,6-Difluorobenzimidazole
  • 2-(Aminomethyl)-4,5-difluorobenzimidazole

Uniqueness

2-(Aminomethyl)-5,6-difluorobenzimidazole is unique due to the presence of both aminomethyl and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and binding affinity, while the aminomethyl group provides versatility in chemical reactions .

Properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODHQBAAVZEIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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